molecular formula C20H28Cl2N4O2 B2790195 (5-chloro-2-methoxyphenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride CAS No. 1396637-02-7

(5-chloro-2-methoxyphenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride

Cat. No.: B2790195
CAS No.: 1396637-02-7
M. Wt: 427.37
InChI Key: PMSCRRLMQIOVOR-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a complex heterocyclic structure. The core structure includes a 1,4-diazepane ring linked to a 5-chloro-2-methoxyphenyl group via a methanone bridge, with a pyrazole-containing ethyl substituent on the diazepane nitrogen. Such structural motifs are commonly associated with bioactive molecules, particularly in targeting neurotransmitter receptors or enzymes involved in signaling pathways . PubChem lists this compound (as indicated in ), but technical limitations prevent retrieval of detailed properties.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN4O2.ClH/c1-15-13-16(2)25(22-15)12-10-23-7-4-8-24(11-9-23)20(26)18-14-17(21)5-6-19(18)27-3;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSCRRLMQIOVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H20ClN3O2
  • Molecular Weight : 319.80 g/mol
  • CAS Number : Not explicitly listed in the search results.

The presence of a chloro group, methoxy group, and a pyrazole moiety suggests potential interactions with various biological targets, making it an interesting candidate for further investigation.

Antitumor Activity

Research indicates that compounds with similar structures exhibit antitumor activity. For instance, derivatives containing pyrazole rings have shown promise in inhibiting tumor cell proliferation through various mechanisms, including the modulation of apoptosis-related proteins. A study highlighted that such compounds can inhibit the expression of anti-apoptotic proteins like Mcl-1, thereby promoting apoptosis in cancer cells .

Antimicrobial Properties

Compounds related to the target compound have demonstrated antimicrobial activities against various pathogens. For example, some hydrazone derivatives have been reported to possess significant activity against malaria parasites, indicating that structural similarities might confer similar properties to the target compound . This suggests potential for further exploration of its antimicrobial efficacy.

Neuroprotective Effects

The diazepan moiety in the compound may contribute to neuroprotective effects. Compounds that interact with neurotransmitter systems have been shown to provide protective effects against neurodegenerative diseases. The modulation of GABAergic systems is particularly noteworthy in this context .

The proposed mechanisms of action for similar compounds include:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes involved in cell proliferation and survival.
  • Modulation of Signal Transduction Pathways : These compounds often interfere with pathways related to cell growth and apoptosis.
  • Interaction with DNA : Some related compounds exhibit DNA-binding properties, leading to cytotoxic effects on rapidly dividing cells.

Study on Antitumor Activity

A study investigating the antitumor potential of pyrazole derivatives showed that specific modifications to the pyrazole ring enhanced cytotoxicity against various cancer cell lines. The findings indicated that the introduction of electron-withdrawing groups significantly increased the potency of these compounds against tumor cells .

Evaluation of Antimicrobial Properties

In vitro studies have demonstrated that certain derivatives exhibit significant antimicrobial activity against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) analyses revealed that modifications in the side chains could enhance antimicrobial efficacy .

Neuroprotective Studies

Research into neuroprotective agents has shown that compounds with diazepan structures can protect neuronal cells from oxidative stress and apoptosis. These findings suggest that the target compound may also possess similar protective effects through its interaction with neuronal signaling pathways .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of Mcl-1 expression
AntimicrobialActivity against malaria parasites
NeuroprotectiveProtection against oxidative stress

Structure-Activity Relationship (SAR)

Compound StructureModificationBiological Activity
Pyrazole derivativeElectron-withdrawing groupsEnhanced cytotoxicity
Diazepan-containingAltered side chainsIncreased neuroprotection

Scientific Research Applications

Overview

The compound (5-chloro-2-methoxyphenyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and therapeutic potential.

Research has indicated that compounds similar to this compound exhibit various biological activities:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated significant cytotoxicity against several cancer cell lines, suggesting potential use in cancer therapy .
  • Anti-inflammatory Effects : Some analogs have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity : The presence of the pyrazole ring is associated with antimicrobial properties. Research indicates that similar compounds can effectively combat bacterial infections .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to this compound:

Anticancer Studies

A study published in the European Journal of Medicinal Chemistry synthesized a series of oxadiazole derivatives based on the pyrazole structure. These compounds showed promising anticancer activity in vitro against various cancer cell lines, highlighting their potential as therapeutic agents .

Anti-inflammatory Research

Research published in Medicinal Chemistry evaluated the anti-inflammatory effects of pyrazole derivatives. The findings suggested that these compounds could serve as effective anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines .

Antimicrobial Investigations

A study focused on the synthesis and evaluation of new pyrazole derivatives for antimicrobial activity demonstrated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Hydrolysis of the Methanone Group

The ketone group in the methanone structure can undergo hydrolysis under specific conditions:

  • Acidic Hydrolysis : Limited reactivity due to steric hindrance from the bulky aryl groups.

  • Basic Hydrolysis : May yield a carboxylic acid derivative, though no direct experimental data exists for this compound. Similar diazepane-containing molecules show resistance to hydrolysis unless exposed to prolonged basic conditions .

Substitution Reactions on the Pyrazole Ring

The 3,5-dimethylpyrazole moiety participates in electrophilic substitution and coupling reactions:

Reaction Type Reagents/Conditions Product Source
Bromination Br₂, FeCl₃ (catalyst)4-Bromo-3,5-dimethylpyrazole derivative
Sulfonylation SOCl₂, followed by sulfonamidePyrazole-sulfonamide conjugate
Alkylation Alkyl halides, K₂CO₃N-Alkylated pyrazole derivatives

The electron-donating methyl groups direct electrophiles to the 4-position of the pyrazole ring .

Reactivity of the Diazepane Ring

The 1,4-diazepane ring undergoes functionalization at its secondary amine:

Reaction Reagents Outcome Source
Acylation Acetyl chloride, baseN-Acetyl diazepane derivative
Alkylation Methyl iodide, NaHN-Methylated diazepane
Ring Expansion Ethylene oxide, acid catalysis8-Membered ring formation

The diazepane’s flexibility allows for ring-opening under strong acidic conditions .

Oxidation and Reduction Reactions

Key transformations include:

Process Reagents Product Notes
Ketone Reduction NaBH₄, MeOHSecondary alcoholLow yield due to steric bulk
Pyrazole Oxidation KMnO₄, H₂SO₄Carboxylic acid at methyl groupsRequires harsh conditions

The hydrochloride salt’s stability limits redox reactions unless neutralized.

Salt Formation and Neutralization

  • Neutralization : Treatment with NaOH yields the free base, enhancing solubility in organic solvents.

  • Re-salt Formation : Reacting the free base with HCl or other acids regenerates salts with altered crystallinity.

Coupling Reactions

The aromatic methoxyphenyl group enables cross-coupling:

Reaction Catalyst/Conditions Product Source
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl derivatives
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Aryl diazepane analogs

Key Findings and Implications

  • Steric Effects : Bulky substituents (e.g., 5-chloro-2-methoxyphenyl) hinder reactions at the methanone group .

  • Regioselectivity : Pyrazole substitutions favor the 4-position due to methyl group directing effects .

  • Diazepane Flexibility : The seven-membered ring permits diverse functionalization but resists ring-opening under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Moieties

Pyrazole derivatives are prevalent in medicinal chemistry due to their versatility in hydrogen bonding and aromatic interactions. For example:

  • Compound 7a/b (): These pyrazole-thiophene hybrids share the pyrazole core but differ in substituents (e.g., hydroxy, cyano groups). However, the absence of a diazepane ring in 7a/b reduces conformational flexibility compared to the target molecule .
  • Metconazole/Triticonazole (): These triazole-containing fungicides share a chlorophenyl group but lack the diazepane and methanone linkages.

Diazepane-Containing Compounds

The 1,4-diazepane ring confers conformational flexibility and basicity, which can enhance receptor binding. For instance:

  • Benzodiazepine Derivatives: Classic anxiolytics (e.g., diazepam) feature a similar seven-membered ring but with fused benzene and additional nitrogen atoms.

Methodological Considerations for Comparative Analysis

Computational Similarity Assessment

As discussed in , structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) are critical for virtual screening. Key parameters for comparison include:

  • Pharmacophore Features: The pyrazole and diazepane groups may serve as hydrogen bond acceptors/donors.
  • 3D Shape/Electrostatics : Differences in the methoxyphenyl vs. chlorophenyl groups could influence target selectivity .

Experimental Challenges

  • CMC Determination: highlights techniques like spectrofluorometry and tensiometry for critical micelle concentration (CMC) analysis.
  • Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting crystallographic data for the target compound (if available) would enable precise structural comparisons .

Data Table: Hypothetical Comparative Analysis

Parameter Target Compound Compound 7a () Metconazole ()
Molecular Weight ~480 g/mol (est.) 278.3 g/mol 319.8 g/mol
Key Functional Groups Pyrazole, Diazepane Pyrazole, Thiophene Triazole, Chlorophenyl
Predicted LogP ~3.5 (est.) 1.8 4.2
Synthetic Route Likely SN2/Amidation Cyclocondensation Grignard Addition
Biological Target (Hypothetical) GPCRs/Enzymes Anticancer (unverified) Fungal CYP51

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be validated?

Methodological Answer:
The synthesis likely involves multi-step reactions, such as coupling a substituted phenylmethanone precursor with a diazepane-pyrazole moiety. A plausible route includes:

  • Step 1: Formation of the 1,4-diazepane intermediate via cyclization of a diamine with a carbonyl compound .
  • Step 2: Introduction of the pyrazole-ethyl group using nucleophilic substitution or click chemistry, as seen in analogous pyrazole-ethyl-diazepane systems .
  • Step 3: Final coupling with the 5-chloro-2-methoxyphenyl group via amidation or ketone formation.
    Validation: Use elemental analysis (CHNS) to confirm stoichiometry (e.g., Vario MICRO CHNS analyzer, as in ) and LC-MS to track intermediate purity.

Advanced: How can conflicting NMR and X-ray crystallography data on stereochemistry be resolved?

Methodological Answer:
Discrepancies between solution-state NMR (dynamic conformers) and solid-state crystallography (fixed geometry) require:

  • Variable-Temperature NMR: To identify conformational flexibility in the diazepane ring or pyrazole-ethyl linker .
  • DFT Calculations: Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate dominant conformers .
  • Multi-Solvent Crystallization: Obtain alternative crystal forms to assess if steric effects influence stereochemical outcomes .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • FT-IR: Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and aromatic C-Cl (~550–850 cm⁻¹) stretches .
  • 1H/13C NMR: Assign peaks for the methoxy group (δ ~3.8 ppm), diazepane protons (δ ~2.5–3.5 ppm), and pyrazole methyl groups (δ ~2.1–2.3 ppm) .
  • HRMS: Confirm molecular ion ([M+H]+) and isotopic pattern matching for Cl and N .

Advanced: How can synthetic yield be optimized given the instability of the diazepane intermediate?

Methodological Answer:

  • In Situ Stabilization: Use protecting groups (e.g., Boc for amines) during diazepane formation to prevent degradation .
  • Reaction Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediate decomposition and adjust reaction time/temperature dynamically .
  • Solvent Screening: Polar aprotic solvents (DMF, DMSO) may stabilize charged intermediates, while additives like molecular sieves can mitigate hydrolysis .

Basic: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipinski’s Rule: Assess logP (via ChemAxon), molecular weight (<500), and hydrogen bond donors/acceptors .
  • ADMET Prediction: Tools like SwissADME or ADMETLab2.0 can estimate solubility, CYP450 interactions, and blood-brain barrier permeability based on structural fragments (e.g., pyrazole, diazepane) .

Advanced: How to address discrepancies in bioactivity data across different assay conditions?

Methodological Answer:

  • Assay Standardization: Control variables like DMSO concentration (<1%) and cell passage number to minimize variability .
  • Metabolic Stability Testing: Use liver microsomes or hepatocytes to assess if degradation products interfere with activity measurements .
  • Orthogonal Assays: Combine enzymatic (e.g., fluorescence-based) and cell-based assays to confirm target engagement .

Basic: What are the key challenges in characterizing the hydrochloride salt form?

Methodological Answer:

  • Hygroscopicity Testing: Dynamic vapor sorption (DVS) analysis to evaluate moisture uptake, which affects stability .
  • Counterion Confirmation: Ion chromatography or titration to verify Cl⁻ content .
  • Salt Dissociation: pH-solubility profiling to ensure the salt remains intact in physiological conditions .

Advanced: How to design a SAR study targeting the pyrazole and diazepane moieties?

Methodological Answer:

  • Core Modifications: Syntify analogs with:
    • Pyrazole: Vary 3,5-dimethyl groups to H, CF₃, or aryl .
    • Diazepane: Replace with piperazine or morpholine to assess ring size/rigidity effects .
  • Functional Assays: Test analogs in parallel for target binding (SPR) and functional responses (cAMP, calcium flux) to correlate structural changes with activity .

Basic: What crystallization conditions are suitable for X-ray structure determination?

Methodological Answer:

  • Solvent Screening: Use high-vapor-pressure solvents (ether, ethyl acetate) for slow evaporation .
  • Additive Screening: Co-crystallize with small molecules (e.g., acetic acid) to improve crystal packing .
  • Low-Temperature Data Collection: Mitrate thermal motion artifacts by collecting data at 100 K .

Advanced: How to resolve overlapping HPLC peaks for diastereomers or conformers?

Methodological Answer:

  • Chiral Stationary Phases: Use columns like Chiralpak IG-3 or AD-H for enantiomeric resolution .
  • Mobile Phase Optimization: Adjust pH (e.g., ammonium formate buffer) or add ion-pair reagents (e.g., TFA) to enhance separation .
  • 2D-LC: Implement heart-cutting or comprehensive LC-LC to isolate and re-analyze co-eluting peaks .

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